molecular formula C16H16N4O7 B14383296 7-Methyl-5,6,7,8-tetrahydroquinoline;2,4,6-trinitrophenol CAS No. 88461-23-8

7-Methyl-5,6,7,8-tetrahydroquinoline;2,4,6-trinitrophenol

Cat. No.: B14383296
CAS No.: 88461-23-8
M. Wt: 376.32 g/mol
InChI Key: LRPQMATVXXYBTF-UHFFFAOYSA-N
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Description

7-Methyl-5,6,7,8-tetrahydroquinoline;2,4,6-trinitrophenol is a compound that combines the structural features of both 7-Methyl-5,6,7,8-tetrahydroquinoline and 2,4,6-trinitrophenol. The former is a derivative of tetrahydroquinoline, which is a semi-hydrogenated derivative of quinoline, while the latter is commonly known as picric acid, a well-known nitroaromatic compound. This unique combination of structures imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-5,6,7,8-tetrahydroquinoline typically involves the hydrogenation of quinoline derivatives. This process can be carried out using various catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

2,4,6-Trinitrophenol, on the other hand, is synthesized through the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid . The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.

Industrial Production Methods

Industrial production of 7-Methyl-5,6,7,8-tetrahydroquinoline involves large-scale hydrogenation reactors equipped with efficient cooling systems to manage the exothermic nature of the reaction. The process is optimized for high yield and purity, often employing continuous flow reactors .

For 2,4,6-trinitrophenol, industrial production involves the use of nitration towers where phenol is continuously fed into a mixture of nitric and sulfuric acids. The product is then purified through crystallization and recrystallization processes to achieve the desired purity levels .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 7-Methyl-5,6,7,8-tetrahydroquinoline involves its interaction with biological targets such as enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways . The presence of the methyl group enhances its binding affinity and selectivity towards certain molecular targets .

2,4,6-Trinitrophenol exerts its effects through the release of energy upon detonation. The nitro groups undergo rapid decomposition, releasing gases and heat, which results in an explosive reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of 7-Methyl-5,6,7,8-tetrahydroquinoline and 2,4,6-trinitrophenol in a single compound imparts unique properties such as enhanced stability and reactivity. This makes it a valuable compound for specialized applications in both research and industry .

Properties

CAS No.

88461-23-8

Molecular Formula

C16H16N4O7

Molecular Weight

376.32 g/mol

IUPAC Name

7-methyl-5,6,7,8-tetrahydroquinoline;2,4,6-trinitrophenol

InChI

InChI=1S/C10H13N.C6H3N3O7/c1-8-4-5-9-3-2-6-11-10(9)7-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-3,6,8H,4-5,7H2,1H3;1-2,10H

InChI Key

LRPQMATVXXYBTF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)N=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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